7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
CAS No.: 1159811-34-3
Cat. No.: VC3284105
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine - 1159811-34-3](/images/structure/VC3284105.png)
Specification
CAS No. | 1159811-34-3 |
---|---|
Molecular Formula | C6H5ClN4 |
Molecular Weight | 168.58 g/mol |
IUPAC Name | 7-chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
Standard InChI | InChI=1S/C6H5ClN4/c1-4-9-6-2-5(7)8-3-11(6)10-4/h2-3H,1H3 |
Standard InChI Key | HOOYREHEOWQCTD-UHFFFAOYSA-N |
SMILES | CC1=NN2C=NC(=CC2=N1)Cl |
Canonical SMILES | CC1=NN2C=NC(=CC2=N1)Cl |
Introduction
Structural Characteristics and Nomenclature
Basic Structure and Classification
7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine belongs to the triazolopyrimidine family, which features a fused heterocyclic system consisting of a five-membered 1,2,4-triazole ring and a six-membered pyrimidine ring. The nomenclature "[1,5-c]" specifies the mode of ring fusion, indicating that the nitrogen at position 1 and the carbon at position 5 of the triazole ring are shared with the pyrimidine structure, creating a distinctive geometric arrangement compared to other isomeric forms such as the [1,5-a] series.
Substitution Pattern
The compound features two key substitutions:
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A chlorine atom at position 7 of the ring system
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A methyl group at position 2
This substitution pattern differentiates it from related compounds such as 7-chloro-5-methyl- triazolo[1,5-a]pyrimidine, which has a different fusion pattern and methyl group position.
Structural Comparison with Related Compounds
The structural differences between the subject compound and related triazolopyrimidines are summarized in the following table:
The [1,5-c] fusion pattern creates a different electronic distribution and three-dimensional structure compared to the more commonly studied [1,5-a] derivatives, potentially affecting its chemical reactivity and biological interactions.
Physicochemical Properties
Basic Physical Properties
Based on structural analysis and comparison with related compounds, the following properties can be estimated for 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine:
Property | Estimated Value | Basis for Estimation |
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Molecular Weight | ~182.61 g/mol | Calculated from molecular formula (C₇H₇ClN₄) |
Appearance | Crystalline solid | Common physical state for similar heterocycles |
Solubility | Moderately soluble in organic solvents; limited water solubility | Based on lipophilicity of related compounds |
The molecular weight differs from the related compound 7-chloro-5-methyl- triazolo[1,5-a]pyrimidine (168.58 g/mol) due to the different molecular formula.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of triazolopyrimidine derivatives typically follows several established routes, which could be adapted for the specific preparation of 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine:
Cyclocondensation Approach
Based on synthetic methods for related compounds, a potential synthetic route might involve:
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Cyclocondensation of an appropriately substituted 5-amino-1,2,4-triazole derivative with a suitable β-dicarbonyl compound
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Chlorination at the 7-position using phosphorus oxychloride (POCl₃) or similar chlorinating agents
This approach parallels the synthesis of related compounds where ethyl 5-amino-1,2,4-triazole-3-carboxylate is reacted with 1-phenylbutane-1,3-dione to form triazolopyrimidine intermediates .
Purification and Characterization
Purification of the final compound would likely involve:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Characterization using NMR, MS, and elemental analysis to confirm structure and purity
Biological Activities and Applications
Antimicrobial Activity
Related triazolopyrimidine derivatives have demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific substitution pattern of 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine might confer unique antimicrobial efficacy profiles.
Antiviral Applications
Some triazolopyrimidine derivatives have demonstrated antiviral activity, particularly against influenza viruses. For example, certain derivatives target the PA-PB1 interface of the influenza A virus polymerase . The specific structure of 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine might confer similar antiviral properties.
Structure-Activity Relationships
The biological activity of triazolopyrimidines is highly dependent on their substitution patterns. Key structural features influencing activity include:
Analytical Characterization Techniques
Structural Confirmation Methods
Comprehensive structural characterization of 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine would typically involve multiple complementary techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: Essential for confirming the presence and position of the methyl group and aromatic protons
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¹³C-NMR: Valuable for confirming the carbon skeleton and substitution pattern
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2D NMR techniques: COSY, HSQC, and HMBC would help establish connectivity and confirm the ring fusion pattern
Mass Spectrometry
Mass spectrometry would provide:
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Molecular weight confirmation
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Fragmentation pattern consistent with the proposed structure
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High-resolution data to confirm molecular formula
X-ray Crystallography
X-ray analysis would provide definitive confirmation of:
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The exact ring fusion pattern ([1,5-c])
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Bond lengths and angles
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Crystal packing arrangements and intermolecular interactions
Based on related structures, the triazolopyrimidine core would likely exhibit planarity with deviations dependent on substitution patterns .
Current Research and Future Directions
Research Applications
The triazolopyrimidine scaffold continues to be of significant interest in medicinal chemistry research. Some current applications that might extend to 7-Chloro-2-methyl- triazolo[1,5-c]pyrimidine include:
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Scaffold for Drug Discovery: As a core structure for developing libraries of compounds with potential therapeutic applications
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Chemical Probes: As molecular tools to investigate biological systems and pathways
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Building Blocks: For the synthesis of more complex molecules with enhanced biological activities
Structure Modification Strategies
Strategic modifications of the basic structure could yield derivatives with enhanced activities:
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Substitution at Various Positions: Introduction of different functional groups at positions other than 2 and 7
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Bioisosteric Replacements: Substitution of the chlorine atom with other halogens or bioisosteric groups
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Hybridization: Fusion with other pharmacophores to create hybrid molecules with multitarget activities
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